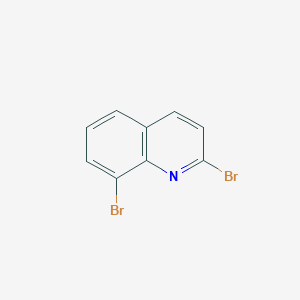
2,8-Dibromoquinoline
Overview
Description
2,8-Dibromoquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, material science, and supramolecular chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,8-Dibromoquinoline can be synthesized through various methods. One common approach involves the bromination of quinoline derivatives. For instance, the bromination of 1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) or molecular bromine can yield this compound . Another method involves the lithiation of quinoline followed by bromination with bromine or other brominating agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and brominating agent, are optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 2,8-Dibromoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as butyllithium (BuLi) and lithium diisopropylamide (LDA) are commonly used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can yield various functionalized quinoline derivatives .
Scientific Research Applications
2,8-Dibromoquinoline has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,8-Dibromoquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as topoisomerase I, leading to antiproliferative effects on cancer cells . Additionally, it can induce apoptosis and disrupt cell migration, contributing to its anticancer activity .
Comparison with Similar Compounds
2,8-Dimethylquinoline: Similar in structure but with methyl groups instead of bromine atoms.
8-Bromo-2-methylquinoline: Contains a single bromine atom and a methyl group.
2,8-Dichloroquinoline: Contains chlorine atoms instead of bromine.
Uniqueness: 2,8-Dibromoquinoline is unique due to the presence of two bromine atoms, which significantly influence its reactivity and biological activity. The bromine atoms enhance its ability to participate in substitution reactions and increase its potential as a precursor for various functionalized derivatives .
Properties
IUPAC Name |
2,8-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPABNLZUYUAAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80672820 | |
| Record name | 2,8-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871507-79-8 | |
| Record name | 2,8-Dibromoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871507-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,8-Dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2,8-dibromoquinoline in chemical synthesis?
A: this compound serves as a valuable starting material for creating diverse chemical structures. Its reactivity stems from the two bromine atoms, which can be selectively substituted in various reactions. For example, it's used in palladium-catalyzed coupling reactions like Suzuki, Sonogashira, and Stille couplings to introduce aryl, alkynyl, or other groups at the 2- and 8-positions. [, ]
Q2: How does this compound contribute to the development of Poly (Adenosine Diphosphate Ribose) Polymerase-1 (PARP-1) inhibitors?
A: Researchers utilize this compound as a starting point to synthesize quinoline-8-carboxamides, a new class of PARP-1 inhibitors. [] These inhibitors are designed to maintain a specific pharmacophore conformation through an intramolecular hydrogen bond, crucial for interacting with the PARP-1 enzyme. By introducing various substituents at the 2- and 3-positions of the quinoline ring, researchers can fine-tune the inhibitory potency of the resulting compounds. []
Q3: Can you provide an example of how this compound is used in the development of catalysts?
A: this compound is a key component in synthesizing tridentate ligands, which are then used to create Group 4 metal complexes for ethylene polymerization catalysis. [] Specifically, reacting this compound with bis(o-hydroxyaryl) compounds creates a ligand precursor. This precursor, upon reaction with group 4 metal alkyls (like TiBn4 or ZrBn4), leads to different coordination modes with the metal center, yielding active polymerization catalysts when activated with MAO/borate cocatalysts. [] These catalysts have shown promising results in producing polyethylene copolymers with high molecular weights and multimodal molecular weight distributions, important factors in tailoring polymer properties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)

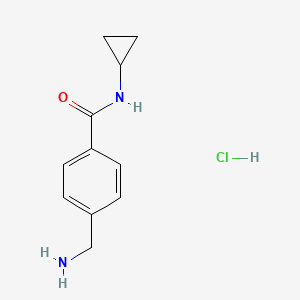

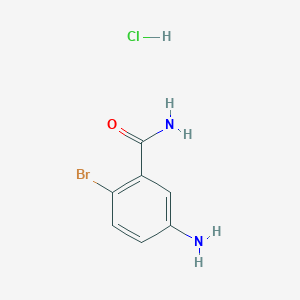
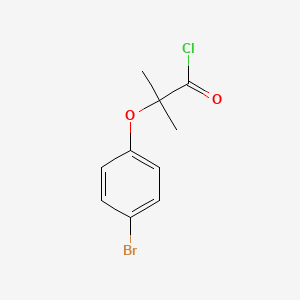
amine dihydrochloride](/img/structure/B1372028.png)
![{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1372030.png)
![tert-butyl N-[1-(prop-2-enoyl)piperidin-4-yl]carbamate](/img/structure/B1372031.png)
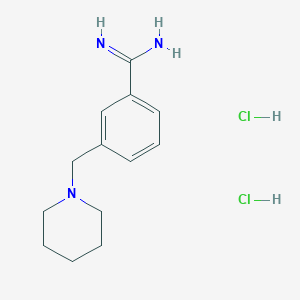
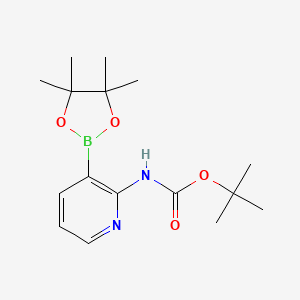
![Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1372036.png)

